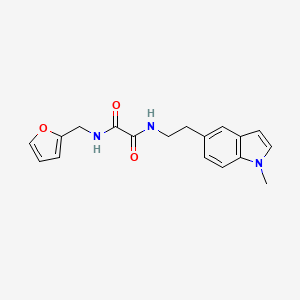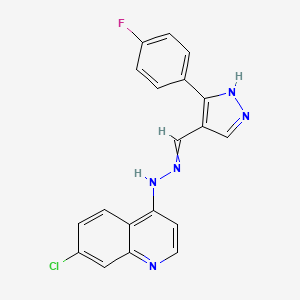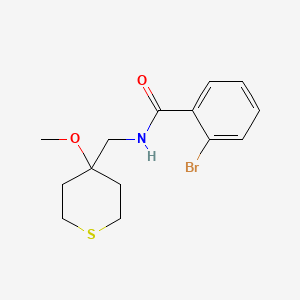
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. FIIN-3 is a kinase inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family, which is known to play a crucial role in the development and progression of various types of cancer.
作用機序
Target of Action
The compound, also known as N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, is a complex molecule that contains both an indole and a furan moiety . The indole moiety is known to bind with high affinity to multiple receptors , making it a valuable component in the development of new therapeutic agents . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the indole and furan moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interact with similar biochemical pathways.
Pharmacokinetics
The presence of the indole and furan moieties could potentially influence these properties, as both moieties are known to have significant biological activity
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects . .
実験室実験の利点と制限
One of the major advantages of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of RTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry, which can limit its availability for researchers.
将来の方向性
There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. One potential application is the development of combination therapies that include N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and other targeted therapies. Another direction is the exploration of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide as a potential treatment for other diseases that are associated with RTK overexpression, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and to develop more efficient methods for its administration in vivo.
Conclusion
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a promising small molecule inhibitor that has shown great potential in the treatment of cancer. Its specificity for RTKs and minimal toxicity to normal cells make it a promising candidate for cancer treatment. The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry, which can limit its availability for researchers. However, with further research, N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide could become an important tool in the fight against cancer and other diseases associated with RTK overexpression.
合成法
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method was first reported by researchers at Dana-Farber Cancer Institute in 2013. The synthesis involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethanamine with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with oxalyl chloride to form N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
科学的研究の応用
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been found to be effective against a variety of cancer types, including lung cancer, breast cancer, and leukemia. The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves the inhibition of RTKs, which are known to be overexpressed in many types of cancer.
特性
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICIVCLSCMJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2910765.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)

![3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone](/img/structure/B2910780.png)

![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)